3,4,5-trimethoxy-N-(2-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}ethyl)benzamide
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Overview
Description
3,4,5-trimethoxy-N-(2-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}ethyl)benzamide is a complex organic compound that features a pyrazole and pyrimidine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields, including cancer research and drug development.
Mechanism of Action
Target of Action
The primary targets of this compound are tubulin , heat shock protein 90 (Hsp90) , thioredoxin reductase (TrxR) , histone lysine-specific demethylase 1 (HLSD1) , activin receptor-like kinase-2 (ALK2) , P-glycoprotein (P-gp) , and platelet-derived growth factor receptor β . These targets play crucial roles in various cellular processes, including cell division, protein folding, oxidative stress response, gene expression, signal transduction, drug resistance, and cell growth .
Mode of Action
The compound interacts with its targets, leading to a variety of changes. For instance, it inhibits tubulin polymerization, which disrupts the formation of the mitotic spindle, thereby preventing cell division . It also inhibits Hsp90, a chaperone protein that assists in the proper folding of other proteins, disrupting cellular homeostasis . Furthermore, it inhibits TrxR, an enzyme involved in maintaining the redox state within the cell, leading to increased oxidative stress .
Biochemical Pathways
The compound affects several biochemical pathways. By inhibiting tubulin, it disrupts the cell cycle, specifically the mitotic phase, leading to cell death . The inhibition of Hsp90 affects multiple pathways due to the protein’s role in the proper functioning of several client proteins . The inhibition of TrxR disrupts the cellular redox state, affecting various oxidative stress-related pathways .
Result of Action
The molecular and cellular effects of the compound’s action are diverse due to its multiple targets. It can lead to cell death by disrupting cell division . It can also cause cellular stress by disrupting protein folding and redox balance . These effects can potentially be exploited for therapeutic purposes, such as in the treatment of cancer .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets. Additionally, the cellular environment, including the presence of other proteins and the redox state of the cell, can influence the compound’s efficacy .
Biochemical Analysis
Biochemical Properties
The 3,4,5-trimethoxy-N-(2-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}ethyl)benzamide compound has been found to interact with various enzymes, proteins, and other biomolecules. For instance, TMP derivatives have been shown to inhibit tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .
Cellular Effects
In terms of cellular effects, this compound has been found to have notable anti-cancer effects by effectively inhibiting various cellular processes . For instance, it has been shown to inhibit tubulin polymerization, which is a crucial process in cell division .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. For example, it has been found to fit into the colchicine binding site (CBS) of the αβ-tubulin heterodimer, leading to a decrease in the biological activity of such analogs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N-(2-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}ethyl)benzamide typically involves multiple steps. One common route includes the formation of the pyrazole and pyrimidine rings, followed by their coupling with an appropriate benzamide derivative. The reaction conditions often involve the use of organic solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) under an inert atmosphere .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
3,4,5-trimethoxy-N-(2-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
3,4,5-trimethoxy-N-(2-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}ethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Comparison with Similar Compounds
Similar Compounds
N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine: Known for its CDK2 inhibitory activity.
Pyrrolo[2,3-d]pyrimidine derivatives: Potential multi-targeted kinase inhibitors.
Uniqueness
3,4,5-trimethoxy-N-(2-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}ethyl)benzamide is unique due to its specific structure, which allows it to selectively inhibit certain protein kinases with high potency. This selectivity makes it a promising candidate for targeted cancer therapies.
Properties
IUPAC Name |
3,4,5-trimethoxy-N-[2-[(6-pyrazol-1-ylpyrimidin-4-yl)amino]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O4/c1-27-14-9-13(10-15(28-2)18(14)29-3)19(26)21-7-6-20-16-11-17(23-12-22-16)25-8-4-5-24-25/h4-5,8-12H,6-7H2,1-3H3,(H,21,26)(H,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMALPKUYBMVVIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCCNC2=CC(=NC=N2)N3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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